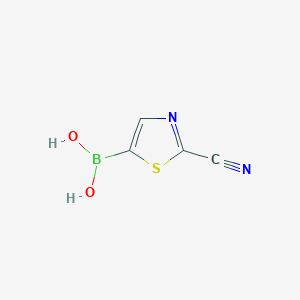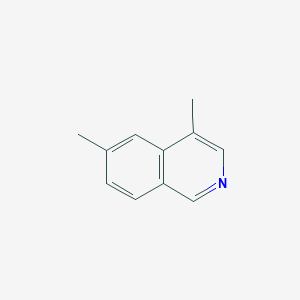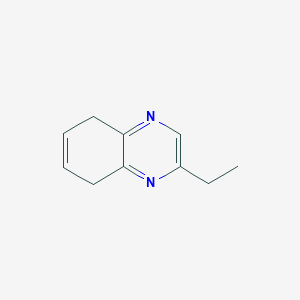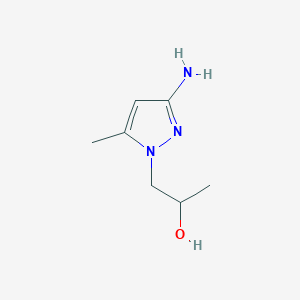![molecular formula C6H6BN3O2 B11920841 (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential as a building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors. The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the boronic acid group. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a boronic acid derivative under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under mild conditions
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core .
Applications De Recherche Scientifique
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid involves its interaction with specific molecular targets, such as protein kinases. The boronic acid group can form reversible covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a valuable tool in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its reactivity in electrophilic substitution reactions.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Potent inhibitors of protein kinase B (Akt).
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: Inhibitors of NF-κB inducing kinase (NIK).
Uniqueness
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid stands out due to its boronic acid group, which allows for unique interactions with molecular targets. This feature enhances its potential as a versatile building block in drug discovery and development .
Propriétés
Formule moléculaire |
C6H6BN3O2 |
|---|---|
Poids moléculaire |
162.94 g/mol |
Nom IUPAC |
7H-pyrrolo[2,3-d]pyrimidin-4-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h1-3,11-12H,(H,8,9,10) |
Clé InChI |
VOSXZXFJSJGKBZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CNC2=NC=N1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)

![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)


![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)


![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)
![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)



